molecular formula C6H2Br2Cl2 B1594064 1,4-Dibromo-2,5-dichlorobenzene CAS No. 4571-24-8

1,4-Dibromo-2,5-dichlorobenzene

Cat. No.: B1594064
CAS No.: 4571-24-8
M. Wt: 304.79 g/mol
InChI Key: DGJPEYHWCWGMFF-UHFFFAOYSA-N
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Description

1,4-Dibromo-2,5-dichlorobenzene is an organic compound with the molecular formula C6H2Br2Cl2. It is a derivative of benzene, featuring two bromine atoms and two chlorine atoms substituted at the 1, 4, 2, and 5 positions of the benzene ring, respectively. This compound is known for its utility in various scientific research applications and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,4-Dibromo-2,5-dichlorobenzene can be synthesized through several methods, including:

  • Electrophilic Aromatic Substitution (EAS): Bromination and chlorination of benzene or its derivatives under controlled conditions.

  • Halogen Exchange Reactions: Using halogen exchange reactions where a bromine or chlorine atom is substituted for another halogen on a benzene ring.

Industrial Production Methods: In industrial settings, the compound is typically produced through large-scale halogenation reactions. These reactions are carried out in reactors designed to handle hazardous chemicals safely and efficiently. The process involves the use of catalysts and specific reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

1,4-Dibromo-2,5-dichlorobenzene undergoes various types of chemical reactions, including:

  • Oxidation: Oxidation reactions can convert the compound into its corresponding quinones or other oxidized derivatives.

  • Reduction: Reduction reactions can lead to the formation of this compound derivatives with reduced halogen content.

  • Substitution Reactions: Substitution reactions can replace one or more halogen atoms with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).

  • Reduction: Reducing agents like zinc dust and hydrochloric acid (HCl) are often used.

  • Substitution: Reagents such as sodium hydroxide (NaOH) and ammonia (NH3) are used for nucleophilic substitution reactions.

Major Products Formed:

  • Oxidation Products: Quinones, hydroquinones, and other oxidized derivatives.

  • Reduction Products: Compounds with reduced halogen content, such as 1,4-dibromobenzene.

  • Substitution Products: Derivatives with functional groups like hydroxyl (-OH) or amino (-NH2) groups.

Scientific Research Applications

1,4-Dibromo-2,5-dichlorobenzene is utilized in various scientific research fields, including:

  • Chemistry: It serves as a precursor for the synthesis of other organic compounds and as a reagent in organic synthesis.

  • Biology: The compound is used in biological studies to investigate the effects of halogenated aromatic compounds on biological systems.

  • Medicine: It is employed in the development of pharmaceuticals and as a building block for drug synthesis.

  • Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

1,4-Dibromo-2,5-dichlorobenzene is similar to other halogenated benzene derivatives, such as:

  • 1,2-Dibromo-4-chlorobenzene

  • 1,3-Dibromo-2,5-dichlorobenzene

  • 1,4-Dichlorobenzene

Uniqueness: What sets this compound apart from these compounds is its specific pattern of halogen substitution, which influences its reactivity and applications. The presence of both bromine and chlorine atoms at specific positions on the benzene ring gives it unique chemical properties and reactivity.

Properties

IUPAC Name

1,4-dibromo-2,5-dichlorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Br2Cl2/c7-3-1-5(9)4(8)2-6(3)10/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGJPEYHWCWGMFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Br)Cl)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Br2Cl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20282644
Record name 1,4-dibromo-2,5-dichlorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20282644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4571-24-8
Record name 4571-24-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27001
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,4-dibromo-2,5-dichlorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20282644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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